molecular formula C16H22N2O3 B14172249 [2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate CAS No. 733025-10-0

[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate

Cat. No.: B14172249
CAS No.: 733025-10-0
M. Wt: 290.36 g/mol
InChI Key: MBLYZSJQNABRIO-UHFFFAOYSA-N
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Description

[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate is a chemical compound with a complex structure that includes both cyclopentylamino and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate typically involves the reaction of cyclopentylamine with 3-(dimethylamino)benzoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopentylamine, 3-(dimethylamino)benzoic acid, and appropriate solvents such as dichloromethane or ethanol. The reaction is usually catalyzed by a base such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted benzoates .

Scientific Research Applications

[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s unique chemical structure, which allows it to form stable complexes with its targets. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate is unique due to its specific combination of cyclopentylamino and dimethylamino groups. This combination imparts distinct chemical properties, making it valuable for various applications in scientific research and industry .

Properties

CAS No.

733025-10-0

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

[2-(cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate

InChI

InChI=1S/C16H22N2O3/c1-18(2)14-9-5-6-12(10-14)16(20)21-11-15(19)17-13-7-3-4-8-13/h5-6,9-10,13H,3-4,7-8,11H2,1-2H3,(H,17,19)

InChI Key

MBLYZSJQNABRIO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)OCC(=O)NC2CCCC2

solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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